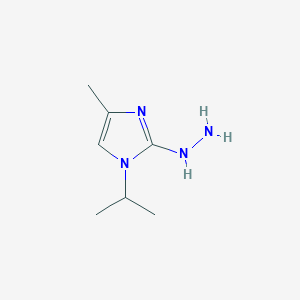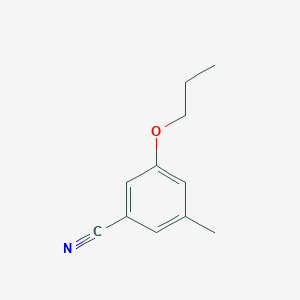
4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its nitro group and trifluoroethyl moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid. This reaction requires careful control of temperature and the use of nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, which allows for better control of reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.
Biology: In biological research, 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid is used to study enzyme inhibition and protein interactions. Its nitro group can be reduced to an amine, which can then interact with biological targets.
Medicine: The compound has potential applications in drug development, particularly in the design of anti-inflammatory and anticancer agents. Its ability to modulate biological pathways makes it a candidate for therapeutic use.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group can be reduced to an amine, which can then bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances the compound's stability and bioavailability.
Comparison with Similar Compounds
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)-benzene
2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
1-Methyl-2-nitro-3-(trifluoromethyl)benzene
Uniqueness: 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid stands out due to its pyrazole core, which is not present in the other listed compounds. This structural difference contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
4-nitro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-4(5(13)14)3(1-10-11)12(15)16/h1H,2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSZAFZYYMZGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])C(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETIC ACID](/img/structure/B8036809.png)
![4-(4-Methylphenyl)-5-phenylimidazo[1,5-B]pyridazin-7-amine](/img/structure/B8036819.png)







![4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036878.png)


